8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the pyridazine family. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties make them attractive for various applications in molecular recognition and drug discovery .
Vorbereitungsmethoden
The synthesis of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of hydrazine derivatives with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. Its high dipole moment and hydrogen-bonding capacity enable it to bind to enzymes and receptors, modulating their activity . This interaction can influence various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE.
Eigenschaften
Molekularformel |
C11H9N5 |
---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
8-methyl-6-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)13-16-11(8)12-14-15-16/h2-7H,1H3 |
InChI-Schlüssel |
YFSLMBOHTJZJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN2C1=NN=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.